6-chloro-N,N-dimethylpyridazin-3-amine

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0) is a heterocyclic building block belonging to the pyridazine family, characterized by a chlorine atom at the 6-position and a dimethylamino substituent at the 3-position of the pyridazine ring. With a molecular formula of C6H8ClN3 and molecular weight of 157.60 g/mol, this compound is supplied at 95–98% purity with a reported melting point of 108–109 °C.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 7145-60-0
Cat. No. B3024452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N,N-dimethylpyridazin-3-amine
CAS7145-60-0
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)Cl
InChIInChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
InChIKeyAPSLTSHWUCNYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0): Pyridazine Core Building Block Procurement & Application Overview


6-Chloro-N,N-dimethylpyridazin-3-amine (CAS 7145-60-0) is a heterocyclic building block belonging to the pyridazine family, characterized by a chlorine atom at the 6-position and a dimethylamino substituent at the 3-position of the pyridazine ring [1]. With a molecular formula of C6H8ClN3 and molecular weight of 157.60 g/mol, this compound is supplied at 95–98% purity with a reported melting point of 108–109 °C . It serves primarily as a synthetic intermediate in medicinal chemistry and heterocyclic derivatization workflows, with its dual reactive handles (chloro leaving group and dimethylamino electron-donating moiety) enabling regioselective transformations . While the compound has been cited in studies investigating pyridazine-based pharmacophores for dopamine β-hydroxylase (DBH) inhibition and tyrosine hydroxylase (TH) modulation via its hydrazone derivatives, the available literature is dated (1972–1983) and does not contain contemporary quantitative comparator data for the title compound itself [2].

Why Generic Pyridazine Building Blocks Cannot Substitute for 6-Chloro-N,N-dimethylpyridazin-3-amine in Regioselective Synthetic Workflows


Generalized pyridazine intermediates such as 3-amino-6-chloropyridazine (CAS 5469-69-2) or 3,6-dichloropyridazine lack the tertiary dimethylamino group present in 6-chloro-N,N-dimethylpyridazin-3-amine . This substituent is not functionally interchangeable: the dimethylamino moiety serves as a strong electron-donating group that modulates the electron density of the pyridazine ring and can directly participate in further derivatization (e.g., quaternization, N-oxide formation, or metal coordination) that is impossible with primary amines or unsubstituted chloropyridazines . Conversely, the 6-chloro position retains nucleophilic substitution reactivity, enabling orthogonal functionalization that simpler analogs cannot achieve without additional protection/deprotection steps. Furthermore, the compound has established literature precedent as a direct precursor to bioactive pyridazinyl hydrazones, including the DBH inhibitor GYKI 11473, where the 6-chloro-3-pyridazinyl scaffold was demonstrated to be critical for enzymatic inhibitory activity [1]. Substituting a structurally related but chemically distinct analog would fundamentally alter downstream reaction trajectories and may invalidate structure-activity relationships documented for derivatives of this specific building block.

Quantitative Differentiation Evidence: 6-Chloro-N,N-dimethylpyridazin-3-amine vs. Structural Analogs & In-Class Comparators


Structural Orthogonality: Dual Reactive Handles Enable Sequential Functionalization Unavailable in Mono-Substituted Analogs

6-Chloro-N,N-dimethylpyridazin-3-amine possesses two chemically distinct reactive sites on the pyridazine core: a 6-chloro substituent capable of nucleophilic aromatic substitution (SNAr) and a 3-dimethylamino group that serves as an electron-donating moiety and potential site for further derivatization . In contrast, comparator building blocks such as 3-amino-6-chloropyridazine (CAS 5469-69-2) contain a primary amine at the 3-position, which exhibits different reactivity (acylation, diazotization) and requires protection during reactions targeting the 6-chloro position . 3,6-Dichloropyridazine, another common analog, contains two electrophilic chloro substituents and lacks the dimethylamino group entirely, precluding the electron-donating effects and N-functionalization pathways available with the title compound.

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

DBH Inhibitory Scaffold Provenance: 6-Chloro-3-Pyridazinyl Moiety Essential for Dopamine β-Hydroxylase Inhibitor Activity

The 6-chloro-3-pyridazinyl scaffold present in 6-chloro-N,N-dimethylpyridazin-3-amine serves as the direct precursor to the β-ketoester pyridazinyl hydrazone class of dopamine β-hydroxylase (DBH) inhibitors [1]. In the 1983 study characterizing this series, compound GYKI 11473—chemically 1-(6-chloro-3-pyridazinyl)-2-[(1-ethoxycarbonyl)-2-propylidene] hydrazine—was identified as a reversible, competitive DBH inhibitor effective at 10⁻⁵ to 10⁻⁶ M concentrations, with in vivo noradrenaline-lowering efficacy exceeding that of fusaric acid in both heart and brain tissues [1]. The study explicitly characterized the β-ketoester derivatives of 6-chloro-3-pyridazinyl hydrazones as potent DBH-inhibiting substances, whereas free hydrazines lacking the pyridazinyl substitution were noneffective on dopamine hydroxylation [1].

Enzymology Catecholamine Pharmacology Medicinal Chemistry

Electron-Donating Dimethylamino Substituent: Modulates Pyridazine Ring Basicity Relative to Unsubstituted and Mono-Chloro Analogs

The dimethylamino substituent at the 3-position of 6-chloro-N,N-dimethylpyridazin-3-amine exerts a strong electron-donating effect that alters the electronic properties of the pyridazine ring relative to analogs lacking this group [1]. While direct basicity measurements (pKa) for the title compound are not available in the open literature, Cookson et al. (1972) established a Hammett free-energy correlation for pyridazine basicities, demonstrating that substituent effects on the pyridazine ring follow predictable linear free-energy relationships [1]. The presence of the N,N-dimethylamino group is expected to increase ring basicity compared to 3,6-dichloropyridazine or 6-chloropyridazine, influencing both nucleophilic aromatic substitution rates at the 6-chloro position and the compound's behavior in acid-base extraction protocols during purification.

Physical Organic Chemistry Hammett Analysis Reactivity Prediction

Proven Synthetic Accessibility: High-Yield Route from Commodity Precursor 3,6-Dichloropyridazine

6-Chloro-N,N-dimethylpyridazin-3-amine is accessible via a straightforward one-step amination of 3,6-dichloropyridazine with dimethylamine . According to a documented synthetic protocol, reaction of 3,6-dichloropyridazine (500 mg, 3.36 mmol) with 2.0 M dimethylamine in methanol (5 mL, 10 mmol) afforded the target compound as a white solid in 96% yield (510 mg) . This contrasts with the synthesis of 3-amino-6-chloropyridazine, which requires pressurized liquid ammonia in an autoclave for 6 hours—a more hazardous and equipment-intensive process [1].

Process Chemistry Building Block Synthesis Scale-Up Feasibility

Definitive Application Scenarios for 6-Chloro-N,N-dimethylpyridazin-3-amine: Where Procurement Is Scientifically Justified


Synthesis of Pyridazinyl Hydrazone DBH Inhibitors (e.g., GYKI 11473 Series)

This compound is the direct precursor to the 6-chloro-3-pyridazinyl hydrazone class of dopamine β-hydroxylase inhibitors. As documented in the 1983 Biochemical Pharmacology study, β-ketoester derivatives of 6-chloro-3-pyridazinyl hydrazones exhibit potent DBH-inhibiting activity, with compound GYKI 11473 demonstrating in vivo noradrenaline-lowering efficacy exceeding that of fusaric acid [1]. Procurement of this building block is essential for laboratories seeking to replicate or optimize this validated pharmacophore series for catecholamine-related disorders, cardiovascular research, or hypertension models. Alternative pyridazine building blocks lacking the 6-chloro-3-substitution pattern cannot access this specific hydrazone SAR space without complete resynthesis and revalidation [1].

Regioselective Derivatization via Orthogonal Chloro/Amine Reactivity

This building block enables sequential functionalization strategies where the 6-chloro position undergoes SNAr with nucleophiles (amines, thiols, alkoxides) while the 3-dimethylamino group remains intact for downstream applications [1]. This orthogonal reactivity profile is valuable for constructing pyridazine-containing compound libraries where electronic modulation of the ring via the dimethylamino group is desired concurrently with 6-position diversification. Laboratories synthesizing focused pyridazine libraries for kinase inhibition, CNS receptor targeting, or metal coordination chemistry benefit from the ability to install two distinct functional domains without protecting group manipulations .

Grignard Adduct Formation and Organometallic Pyridazine Chemistry

The compound has established precedent as a substrate in Grignard additions to the pyridazine ring. Crossland et al. (1972) prepared Grignard-pyridazine adducts using 6-chloro-N,N-dimethylpyridazin-3-amine as the electrophilic partner, characterizing the stereochemical course of protonation in the resulting dihydropyridazine products via NMR analysis of ring proton coupling constants [1]. This application scenario is relevant for physical organic chemistry investigations into pyridazine reaction mechanisms and for laboratories exploring organometallic functionalization of heteroaromatic systems. The electron-withdrawing chloro substituent activates the ring toward nucleophilic attack while the dimethylamino group influences the electronic distribution that governs regio- and stereochemical outcomes [1].

UV Spectroscopic Detection of Hydrazine in Analytical Chemistry Workflows

According to supplier technical documentation, 6-chloro-N,N-dimethylpyridazin-3-amine has been synthesized and utilized as a derivatization reagent for UV spectroscopic determination of hydrazine concentrations in solution [1]. The compound exhibits absorbance in the 230–240 nm range and is soluble in acetonitrile, facilitating its use in HPLC-UV or standalone spectrophotometric assays [1]. While not the primary application for most medicinal chemistry users, analytical laboratories requiring sensitive hydrazine quantification methods may consider this compound as a specialized detection reagent. Note that this application is documented in vendor materials rather than peer-reviewed analytical chemistry literature, and validation against established hydrazine detection methods (e.g., p-dimethylaminobenzaldehyde) should be conducted prior to adoption [1].

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